molecular formula C22H19ClN2O3 B11275586 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

Cat. No.: B11275586
M. Wt: 394.8 g/mol
InChI Key: IKMLMJNVHSBRQV-UHFFFAOYSA-N
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Description

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chlorinated phenyl group, an amino group, and a diphenylacetamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate compound.

    Coupling Reaction: This intermediate is then reacted with N,N-diphenylacetamide under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

    Catalysts and Solvents: Using specific catalysts and solvents to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide: Similar structure but with a bromine atom instead of chlorine.

    2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide: Contains a fluorine atom instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom in 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can influence its reactivity and biological activity, making it unique compared to its bromine or fluorine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-17-11-13-18(14-12-17)24-21(26)15-28-16-22(27)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,24,26)

InChI Key

IKMLMJNVHSBRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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